Sodium 2-(1,3-benzothiazol-2-yl)acetate

Catalog No.
S832299
CAS No.
796883-68-6
M.F
C9H6NNaO2S
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-(1,3-benzothiazol-2-yl)acetate

CAS Number

796883-68-6

Product Name

Sodium 2-(1,3-benzothiazol-2-yl)acetate

IUPAC Name

sodium;2-(1,3-benzothiazol-2-yl)acetate

Molecular Formula

C9H6NNaO2S

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C9H7NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1

InChI Key

DBXCRJSWFJJURL-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)[O-].[Na+]

Anti-tubercular Compounds

Green Chemistry

Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the molecular formula C₉H₆NNaO₂S. It features a benzothiazole moiety attached to an acetate group, making it a member of the benzothiazole family, which are known for their diverse biological activities. The sodium salt form enhances its solubility in water, facilitating its use in various applications, particularly in biological and chemical research.

  • Nucleophilic Substitution: The acetate group can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to release acetic acid and regenerate the corresponding benzothiazole derivative.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

Benzothiazole derivatives, including sodium 2-(1,3-benzothiazol-2-yl)acetate, exhibit a range of biological activities:

  • Antimicrobial Properties: Many compounds in this class have shown effectiveness against bacteria and fungi. For instance, related benzothiazoles have been studied for their anti-tubercular activity .
  • Anticancer Activity: Some derivatives display cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy .
  • Enzyme Inhibition: Benzothiazoles can act as inhibitors for various enzymes, contributing to their pharmacological effects.

The synthesis of sodium 2-(1,3-benzothiazol-2-yl)acetate typically involves:

  • Refluxing Benzothiazole with Acetic Anhydride: This step forms the acetylated product.
  • Neutralization with Sodium Hydroxide: The resulting compound is then treated with sodium hydroxide to form the sodium salt.

This method allows for high yields and purity of the final product.

Sodium 2-(1,3-benzothiazol-2-yl)acetate has several applications:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Investigated for potential use as fungicides or herbicides due to its antimicrobial properties.
  • Analytical Chemistry: Employed as a reagent in various analytical procedures involving benzothiazole derivatives.

Studies on sodium 2-(1,3-benzothiazol-2-yl)acetate often focus on its interactions with biological targets:

  • Protein Binding: Research indicates that it may interact with specific proteins involved in disease pathways, enhancing its therapeutic potential.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform its design for drug delivery systems.

These interaction studies help elucidate the mechanisms behind its biological activities.

Several compounds share structural similarities with sodium 2-(1,3-benzothiazol-2-yl)acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
BenzothiazoleParent compound without acetate groupBasic structure; serves as a scaffold for modifications
Ethyl 2-(1,3-benzothiazol-2-yl)acetateEthyl group instead of sodiumEnhanced lipophilicity; different solubility profile
2-AminobenzothiazoleContains an amino groupDifferent reactivity and biological properties
Benzothiazole-2-thiolContains a thiol groupIncreased reactivity due to thiol presence

Uniqueness

Sodium 2-(1,3-benzothiazol-2-yl)acetate is unique due to its combination of a benzothiazole core and an acetate moiety. This structure allows for versatile chemical modifications and enhances its solubility in aqueous environments, making it particularly useful in both medicinal chemistry and agricultural applications. Its specific functional groups contribute to distinct reactivity patterns compared to similar compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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